1-Benzyl vs. 1-Phenyl Substitution: Molecular Weight and LogP Modulation for Altered Pharmacokinetic Profile
1-Benzyl-4-[3-(trifluoromethyl)phenoxy]phthalazine (CAS 338404-35-6) possesses a benzyl substituent at the 1-position, conferring a molecular weight of 380.4 g/mol, which is 14.1 g/mol higher than the 1-phenyl analog (CAS 78351-93-6) at 366.3 g/mol. This incremental increase in molecular weight, coupled with the additional methylene spacer in the benzyl group, is anticipated to increase lipophilicity (calculated LogP) and alter membrane permeability characteristics relative to the phenyl-substituted comparator. In kinase inhibitor development campaigns utilizing phthalazine scaffolds, variations at the 1-position have been shown to modulate both target binding affinity and selectivity profiles across kinase panels [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 380.4 g/mol |
| Comparator Or Baseline | 1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine (CAS 78351-93-6): 366.3 g/mol |
| Quantified Difference | +14.1 g/mol (3.8% increase) |
| Conditions | Calculated from molecular formula C22H15F3N2O vs. C21H13F3N2O |
Why This Matters
The molecular weight difference reflects a structural distinction (benzyl vs. phenyl) that alters physicochemical properties, potentially affecting compound partitioning, membrane permeability, and target engagement kinetics—parameters critical for reproducible screening outcomes.
- [1] Sangshetti J, et al. A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. Curr Org Synth. 2024;21(8):1012-1031. View Source
